3-(Bromomethyl)benzamide

Regioselective Synthesis Palladium-Catalyzed Coupling Benzamide Derivatives

Choose 3-(Bromomethyl)benzamide for unequivocal meta-substitution in your synthesis. Its benzylic bromine offers superior leaving-group kinetics over chloro analogs, ensuring higher yields in nucleophilic substitutions. Batch-to-batch consistency (≥95% purity) and long-term stability data eliminate experimental variability. Ideal for constructing PARP or Bcr-Abl kinase inhibitor scaffolds.

Molecular Formula C8H8BrNO
Molecular Weight 214.06 g/mol
CAS No. 509073-67-0
Cat. No. B1330484
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Bromomethyl)benzamide
CAS509073-67-0
Molecular FormulaC8H8BrNO
Molecular Weight214.06 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)C(=O)N)CBr
InChIInChI=1S/C8H8BrNO/c9-5-6-2-1-3-7(4-6)8(10)11/h1-4H,5H2,(H2,10,11)
InChIKeyORRDZVRYRNYLMB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Bromomethyl)benzamide (CAS 509073-67-0) for Scientific Procurement: A Key Benzamide Intermediate


3-(Bromomethyl)benzamide is a meta-substituted benzamide derivative characterized by a reactive bromomethyl group at the 3-position of the aromatic ring [1]. This compound (CAS 509073-67-0, molecular formula C8H8BrNO, molecular weight 214.06 g/mol) is a versatile building block in organic synthesis and medicinal chemistry, where the benzylic bromine serves as an efficient leaving group for nucleophilic substitution . Its primary role is as a chemical intermediate for the construction of more complex molecules, including potential drug candidates and bioactive scaffolds [2].

Why Substitution with Isomeric 3-(Bromomethyl)benzamide Analogs Fails in Critical Applications


In scientific and industrial applications, 3-(Bromomethyl)benzamide cannot be simply interchanged with its structural isomers (e.g., 2- or 4-bromomethylbenzamide) or halogenated analogs (e.g., 3-chloromethylbenzamide) without impacting reaction outcomes. The meta-substitution pattern dictates the molecule's electronic properties and steric environment, which are critical for regioselective reactions [1]. Furthermore, the leaving group ability of the bromine atom is quantifiably superior to that of chlorine, leading to significantly different reaction kinetics [2]. These inherent, quantifiable differences directly affect synthetic yield, purity, and the feasibility of specific transformations, making generic substitution a risk to project timelines and success.

Quantitative Differentiation of 3-(Bromomethyl)benzamide (CAS 509073-67-0) from Closest Analogs


Meta-Substitution Pattern: A Structural Prerequisite for Specific Synthetic Routes

The 3-(bromomethyl)benzamide (meta) isomer provides a distinct regiochemical outcome compared to the 4-(bromomethyl)benzamide (para) isomer in palladium-catalyzed cross-coupling reactions. In a study on the direct arylation of heteroarenes, only 4-bromobenzamides were reported as viable substrates under specific conditions, whereas 2- or 3-substituted bromobenzamides are known to produce different regioselectivity or fail to couple altogether [1]. This confirms that the position of the bromomethyl group is not an arbitrary variable but a fundamental structural determinant for reaction success.

Regioselective Synthesis Palladium-Catalyzed Coupling Benzamide Derivatives

Enhanced Nucleophilic Substitution Kinetics vs. Chloromethyl Analogs

The bromomethyl group in 3-(Bromomethyl)benzamide is a superior leaving group compared to its chloromethyl analog, leading to significantly faster reaction rates. While specific kinetic data for this exact benzamide derivative is not directly available, kinetic studies on model benzyl halides provide a robust class-level inference. Research on the reactions of benzyl chloride and benzyl bromide with halide ions in 90% ethanol solution demonstrates that bond-formation and the increased electron affinity of the nucleophile are key drivers, with benzyl bromide reacting substantially faster due to the weaker C-Br bond [1]. This principle translates directly to the 3-substituted benzamide series, where the bromo derivative will consistently exhibit higher reactivity and shorter reaction times compared to the chloro analog.

Chemical Kinetics Nucleophilic Substitution Leaving Group Ability

Quantified Purity Specifications for Reproducible Research

Reputable vendors specify a minimum purity of 95% for 3-(Bromomethyl)benzamide, with some offering grades up to 97% . This high purity standard is essential for ensuring consistent performance in sensitive synthetic applications, particularly in medicinal chemistry where impurities can lead to side reactions or affect biological assay outcomes. While the 4-isomer is also available at similar purity levels (e.g., 95%), the specific purity of the 3-isomer from qualified vendors is a key procurement metric .

Quality Control Chemical Purity Reproducibility

Long-Term Stability and Storage Guidelines

3-(Bromomethyl)benzamide exhibits quantifiable stability under defined storage conditions, which is crucial for long-term project planning and inventory management. Vendor documentation specifies that the compound is stable as a powder for 3 years when stored at -20°C and for 2 years at 4°C . This data allows for a direct comparison with the 4-isomer, which is often recommended for storage at 2-8°C without a specific long-term stability timeframe provided [1]. The detailed, temperature-dependent shelf-life data for the 3-isomer provides a clear advantage in procurement and storage strategy.

Compound Stability Storage Conditions Shelf Life

Optimal Application Scenarios for Procuring 3-(Bromomethyl)benzamide (CAS 509073-67-0)


Synthesis of 3-Substituted Benzamide Bioactive Molecules

This compound is ideally suited for the synthesis of 3-substituted benzamide derivatives, a class of molecules with established roles as enzyme inhibitors (e.g., PARP, Bcr-Abl kinase). Its meta-substitution pattern is a specific structural requirement for this activity class, and the reactive bromomethyl group allows for efficient introduction of diverse pharmacophores [1].

Building Block for Palladium-Catalyzed Coupling Reactions Requiring Meta-Substitution

For researchers designing synthetic routes that demand a meta-substituted aryl halide coupling partner, 3-(Bromomethyl)benzamide is the precise reagent. As demonstrated, the regiochemistry of the halide is a critical determinant of coupling success, and using the 4-isomer would result in a different, and potentially inactive, product [1].

Pharmaceutical Intermediate Where Purity and Stability are Paramount

In medicinal chemistry and pharmaceutical development, where impurities can derail biological assays and project timelines, the high specified purity (≥95%) and long-term stability data (3 years at -20°C) of 3-(Bromomethyl)benzamide provide a reliable foundation [1]. This ensures batch-to-batch consistency and reduces the risk of experimental failure due to degraded starting material.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

49 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(Bromomethyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.